molecular formula C10H19NO4 B13524153 (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid

(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid

Cat. No.: B13524153
M. Wt: 217.26 g/mol
InChI Key: FNYRVJJDNPAVSS-ZETCQYMHSA-N
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Description

(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids and is often employed as a protecting group for the amino function during peptide synthesis. The tert-butoxycarbonyl (Boc) group is a popular choice for protecting the amino group due to its stability under a variety of reaction conditions and its ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid typically involves the protection of the amino group of the corresponding amino acid with the tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid follows similar principles but on a larger scale. The use of continuous flow reactors has been explored to enhance the efficiency and sustainability of the process. These reactors allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptides, often using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling: Reagents such as DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC) are frequently employed.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and the desired peptide products when used in coupling reactions.

Scientific Research Applications

(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.

    Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The primary function of (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is to protect the amino group during chemical reactions. The Boc group prevents unwanted side reactions by temporarily blocking the amino group. The mechanism involves the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    (3S)-4-{[(9-fluorenylmethoxy)carbonyl]amino}-3-methylbutanoic acid: Another amino-protecting group used in peptide synthesis.

    (3S)-4-{[(benzyloxy)carbonyl]amino}-3-methylbutanoic acid: Also used for protecting amino groups but requires different deprotection conditions.

Uniqueness

(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is unique due to its stability under a wide range of conditions and its ease of removal using mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required .

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C10H19NO4/c1-7(5-8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

FNYRVJJDNPAVSS-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC(=O)O)CNC(=O)OC(C)(C)C

Canonical SMILES

CC(CC(=O)O)CNC(=O)OC(C)(C)C

Origin of Product

United States

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